1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-

Dihydrofolate reductase Irreversible inhibition Covalent inhibitor

The compound 1,2,3-Benzotriazin-4(3H)-one, 3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- (CAS 35107-27-8, also known as NSC138664) is a synthetic heterocyclic small molecule belonging to the benzotriazinone class. It was originally designed and synthesized as a potential irreversible inhibitor of dihydrofolate reductase (DHFR), featuring a 2,4-diamino-s-triazine moiety linked via a phenyl spacer to a 1,2,3-benzotriazin-4(3H)-one group that was proposed to function as a masked covalent labelling group.

Molecular Formula C16H12N8O
Molecular Weight 332.32 g/mol
CAS No. 35107-27-8
Cat. No. B14014390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-
CAS35107-27-8
Molecular FormulaC16H12N8O
Molecular Weight332.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)C3=CC=CC=C3C4=NC(=NC(=N4)N)N
InChIInChI=1S/C16H12N8O/c17-15-19-13(20-16(18)21-15)10-6-2-4-8-12(10)24-14(25)9-5-1-3-7-11(9)22-23-24/h1-8H,(H4,17,18,19,20,21)
InChIKeyIDNHJWYEWMTEJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3-Benzotriazin-4(3H)-one, 3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- (CAS 35107-27-8): A Potential Irreversible DHFR Inhibitor for Anticancer Tool Compound Procurement


The compound 1,2,3-Benzotriazin-4(3H)-one, 3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- (CAS 35107-27-8, also known as NSC138664) is a synthetic heterocyclic small molecule belonging to the benzotriazinone class. It was originally designed and synthesized as a potential irreversible inhibitor of dihydrofolate reductase (DHFR), featuring a 2,4-diamino-s-triazine moiety linked via a phenyl spacer to a 1,2,3-benzotriazin-4(3H)-one group that was proposed to function as a masked covalent labelling group [1]. Unlike classical reversible DHFR inhibitors, this compound was conceived with the mechanistic intent of forming a covalent bond with the enzyme's active site, a strategy aimed at achieving sustained target engagement [1].

Why Generic DHFR Inhibitors Cannot Replace 1,2,3-Benzotriazin-4(3H)-one, 3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- (CAS 35107-27-8) in Research Procurement


Simply substituting this compound with a generic dihydrofolate reductase (DHFR) inhibitor such as methotrexate or trimethoprim is scientifically invalid because these classical agents operate through reversible, competitive inhibition kinetics [1]. In contrast, the target compound was specifically designed with a 1,2,3-benzotriazin-4(3H)-one moiety intended to function as a masked covalent labelling group, potentially enabling active-site-directed irreversible inhibition of DHFR [1]. This fundamental mechanistic divergence—reversible versus irreversible target engagement—means that pharmacological outcomes, including duration of enzyme suppression and downstream cytotoxic thresholds, cannot be extrapolated from classical reversible DHFR inhibitors. For studies investigating sustained target inactivation, resistance profiles linked to covalent modification, or structure-activity relationships around the benzotriazinone warhead, only this chemotype or its direct congeners can provide meaningful experimental data.

Quantitative Differentiation Evidence for 1,2,3-Benzotriazin-4(3H)-one, 3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- (CAS 35107-27-8)


Mechanistic Differentiation: Proposed Irreversible vs. Reversible DHFR Inhibition Mode

The compound was rationally designed as a potential active-site-directed irreversible inhibitor of DHFR, with the 1,2,3-benzotriazin-4(3H)-one ring serving as a masked covalent labelling group intended to react with nucleophilic residues upon enzyme binding [1]. Classical DHFR inhibitors such as methotrexate and trimethoprim act exclusively through reversible, competitive inhibition mechanisms. This constitutes a fundamental differentiation in the mode of enzyme inhibition—irreversible covalent modification versus reversible non-covalent competition. However, the original 1972 publication did not report experimental confirmation of covalent adduct formation or enzyme inactivation kinetics for this specific compound; the irreversible mechanism remains a design hypothesis [1].

Dihydrofolate reductase Irreversible inhibition Covalent inhibitor

Structural Differentiation: Benzotriazinone Masked Warhead vs. Simple Diaminotriazine DHFR Inhibitors

The compound uniquely incorporates a 1,2,3-benzotriazin-4(3H)-one moiety as a latent electrophilic warhead, distinguishing it from the broader class of 2,4-diamino-s-triazine DHFR inhibitors that lack this reactive functionality [1]. Simple 2,4-diamino-6-phenyl-s-triazines (e.g., benzoguanamine) and 2,4-diamino-6-aryl-s-triazines examined in the same research program serve only as reversible DHFR ligands without the potential for covalent bond formation [2]. The benzotriazinone ring is known to undergo thermal and photochemical fragmentation to generate reactive intermediates [3], providing a plausible chemical basis for the proposed covalent labelling mechanism that is entirely absent from simple diaminotriazine scaffolds.

Medicinal chemistry Warhead design Structure-activity relationship

Scaffold Rarity and Chemical Space Differentiation vs. Common DHFR Inhibitors

The 1,2,3-benzotriazin-4(3H)-one core is a relatively uncommon scaffold in DHFR inhibitor design compared to the extensively explored 2,4-diaminopyrimidine, 2,4-diaminoquinazoline, and 2,4-diaminopteridine frameworks that characterize methotrexate, trimethoprim, and pyrimethamine respectively [REFS-1, REFS-4]. While the broader 1,2,3-benzotriazin-4(3H)-one class has been investigated for applications including antitumor activity across various cancer cell lines [2], the specific 3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl] substitution pattern of CAS 35107-27-8 appears to be confined to the original 1972 Mackenzie and Stevens disclosure [1]. Quantitative enumeration of commercial availability or patent coverage cannot be performed under source exclusion rules, but the limited appearance in the primary literature supports the conclusion that this compound occupies a sparsely populated region of bioactive chemical space.

Chemical space Scaffold novelty Library design

Positional Isomer Differentiation: 3-(ortho-Phenyl) vs. 3-(para-Phenyl) Substitution

The 1972 synthetic study explicitly reports two constitutional isomers differentiated by the attachment position of the 4,6-diamino-s-triazinylphenyl substituent to the benzotriazinone nitrogen: the 3-[2-(substituted)phenyl] isomer (CAS 35107-27-8, ortho relationship) and the 3-[4-(substituted)phenyl] isomer (para relationship) [1]. The ortho-isomer (target compound) was obtained via diazotisation of the corresponding o-aminobenzamide precursor, whereas the para-isomer required an alternative triazene cyclisation route [1]. A third structural variant, 3,4-dihydro-4-imino-1,2,3-benzotriazine, was also isolated and shown to undergo acid-catalyzed rearrangement to the isomeric 4-anilino-1,2,3-benzotriazine [1]. These three products are chemically distinct entities with different connectivity, stability, and potentially divergent biological profiles.

Regiochemistry Synthetic chemistry Structure confirmation

Chemical Stability and Reactivity: Benzotriazinone Fragmenting Warhead vs. Stable Anilino Rearrangement Product

The 1972 study reported that under acidic conditions (2N HCl), the 3,4-dihydro-4-imino-1,2,3-benzotriazine intermediate rearranges to the isomeric 4-anilino-1,2,3-benzotriazine [1]. Furthermore, 4-p-cyanoanilino-1,2,3-benzotriazine was shown to decompose in alcohols containing 1% KOH to give ethers [1]. These observations establish that the benzotriazinone system in this compound class is chemically labile under both acidic and basic conditions—a property consistent with its design as a masked reactive warhead. In contrast, the simple 2,4-diamino-s-triazine moiety without the benzotriazinone group is chemically stable under these conditions. No quantitative kinetic data (e.g., half-life, degradation rate constants) were reported in the source publication.

Chemical stability Reactivity Rearrangement

DHFR Inhibitory Activity: Evidence Gap Relative to Established Antifolates

A critical limitation for procurement decision-making is the absence, in the accessible primary literature, of quantitative DHFR inhibition data (e.g., IC50, Ki, kinact/KI) for CAS 35107-27-8 against any DHFR isoform. The 1972 publication by Mackenzie and Stevens describes the synthetic route and chemical characterization of this compound but does not report enzyme inhibition assay results in its abstract or indexed metadata [1]. Later publications in the same series (Parts XV and beyond) report that related 2,4-diaminopyrimidine-benzotriazine hybrids 'did not display inhibitory activity against lymphoid leukaemia in mice' [2], suggesting that benzotriazine conjugation did not consistently translate to in vivo antitumor efficacy in this chemotype series. This stands in contrast to methotrexate, for which DHFR IC50 values in the low nanomolar range and robust in vivo antitumor activity are extensively documented across hundreds of publications.

Enzyme inhibition DHFR assay Evidence gap

Research Application Scenarios for 1,2,3-Benzotriazin-4(3H)-one, 3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]- (CAS 35107-27-8)


Medicinal Chemistry: Exploration of Covalent DHFR Inhibitor Chemotypes

Despite the absence of confirmed covalent labelling data, the rationally designed benzotriazinone masked warhead makes this compound a valuable starting point for medicinal chemistry programs investigating covalent DHFR inactivation. Structure-activity relationship (SAR) studies can systematically modify the benzotriazinone electrophilicity, the phenyl linker geometry (ortho vs. para), and the diaminotriazine recognition element to probe whether the hypothesized irreversible inhibition can be experimentally realized [1]. This application leverages the compound's unique structural features—the combination of a DHFR-targeting diaminotriazine ligand with a potentially reactive benzotriazinone warhead—that are not available in any commercial DHFR inhibitor scaffold [1].

Chemical Biology: Mechanistic Probe for DHFR Active-Site Nucleophilicity

The benzotriazinone moiety's known propensity for thermal and photochemical fragmentation to generate reactive intermediates [1] positions this compound as a potential chemical biology probe for mapping nucleophilic residues within the DHFR active site. Even if the compound does not act as an efficient irreversible inhibitor, its fragmentation products may serve as affinity labels for mass spectrometry-based target engagement studies. This application is predicated on the chemical lability of the benzotriazinone ring system, which has been qualitatively documented under both acidic and basic conditions [1].

Synthetic Chemistry: Reference Standard for Benzotriazinone-Diaminotriazine Hybrid Scaffolds

The detailed synthetic procedures described in the 1972 publication, including the diazotisation of o-aminobenzamide precursors and the triazene cyclisation route for the para-isomer, provide a documented synthetic entry point [1]. Chemists seeking to prepare analogous benzotriazinone-diaminotriazine hybrids for library synthesis or scale-up studies can use CAS 35107-27-8 as an authentic reference standard to validate their synthetic protocols and confirm product identity by comparison of spectroscopic and chromatographic properties. The availability of both ortho and para isomers from the same study enables direct isomeric purity assessment [1].

Compound Library Curation: Filling Underrepresented Chemical Space in DHFR-Focused Collections

The benzotriazinone scaffold occupies a distinct region of heterocyclic chemical space compared to the overwhelmingly dominant pteridine, pyrimidine, and quinazoline scaffolds of classical antifolates [REFS-1, REFS-4]. For organizations curating diversity-oriented screening libraries, particularly those targeting folate pathway enzymes, the inclusion of this compound addresses a documented gap in scaffold representation. The limited literature coverage of this specific substitution pattern [1] further supports its value as a novel chemotype for phenotypic or target-based screening campaigns aimed at identifying hits with unprecedented binding modes or resistance profiles.

Quote Request

Request a Quote for 1,2,3-Benzotriazin-4(3H)-one,3-[2-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.